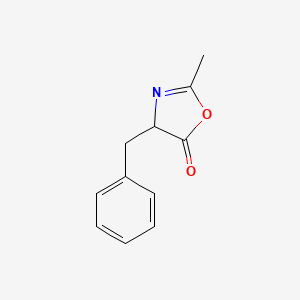

4-Benzyl-2-methyl-1,3-oxazol-5(4h)-one

Description

Structure

3D Structure

Properties

CAS No. |

5469-44-3 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-benzyl-2-methyl-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C11H11NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI Key |

HJPYPJMQZJWETH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(C(=O)O1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyl 2 Methyl 1,3 Oxazol 5 4h One and Its Analogues

Classical and Modern Synthetic Approaches to Oxazol-5(4H)-ones

Oxazol-5(4H)-ones, also known as azlactones, are broadly categorized as saturated or unsaturated based on the substitution at the C-4 position. researchgate.net The synthesis of the saturated core, as seen in 4-benzyl-2-methyl-1,3-oxazol-5(4H)-one, typically avoids the condensation step with aldehydes that characterizes the formation of unsaturated variants.

Cyclodehydration of N-Acyl-α-amino Acids

The most fundamental and widely practiced method for synthesizing saturated 4-substituted-oxazol-5(4H)-ones is the intramolecular cyclodehydration of the corresponding N-acyl-α-amino acid. This process involves the removal of a water molecule from the N-acyl-amino acid to form the heterocyclic ring. The efficacy of this reaction is highly dependent on the choice of the dehydrating agent.

The precursor for the title compound is N-acetyl-L-phenylalanine. hmdb.casigmaaldrich.commedchemexpress.com Various reagents have been developed to facilitate this transformation. A common and effective method involves the use of ethyl chloroformate in the presence of a tertiary amine base like 4-methylmorpholine. farmaciajournal.com This combination activates the carboxylic acid group, enabling the nucleophilic attack from the amide oxygen to close the ring.

The general mechanism proceeds via the formation of a mixed anhydride (B1165640) intermediate, which is highly reactive towards intramolecular cyclization. The choice of solvent is also crucial, with anhydrous conditions being paramount to prevent the hydrolysis of the activated intermediate and the final product. Dichloromethane (B109758) is a frequently used solvent for this reaction. farmaciajournal.com

One-Pot Synthetic Strategies for Oxazol-5(4H)-ones

To improve efficiency and simplify procedures, one-pot synthetic strategies have been developed. These methods combine the N-acylation of an amino acid and the subsequent cyclodehydration into a single procedural sequence without the isolation of the N-acyl-α-amino acid intermediate.

Targeted Synthesis of this compound

The specific synthesis of this compound relies on the principles of N-acyl-α-amino acid cyclodehydration, starting from N-acetyl-L-phenylalanine.

Established Protocols for this compound Formation

An established and reliable protocol for forming the 4-benzyl-oxazolone core involves the activation of the corresponding N-acyl-phenylalanine precursor. A well-documented method, which can be applied to the synthesis of the 2-methyl derivative, uses ethyl chloroformate and an organic base.

For instance, the synthesis of a closely related analogue, 4-benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one, was achieved by treating 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid with ethyl chloroformate and N-methylmorpholine in anhydrous dichloromethane at room temperature. farmaciajournal.com This method is directly adaptable for the synthesis of the title compound by substituting the precursor with N-acetyl-L-phenylalanine.

Table 1: Protocol for the Synthesis of a 4-Benzyl-1,3-oxazol-5(4H)-one Analogue

| Precursor | Reagents | Solvent | Conditions | Product | Ref |

|---|

This table is interactive. You can sort and filter the data.

Synthesis of Substituted 4-Benzyl-1,3-oxazol-5(4H)-one Analogues

The synthesis of substituted analogues of 4-benzyl-1,3-oxazol-5(4H)-one can be achieved by modifying the starting materials. Substitutions can be introduced on the benzyl (B1604629) group at the C-4 position or on the acyl group at the N-3 position (which becomes the C-2 substituent in the oxazolone).

To create analogues with substitutions on the C-4 benzyl ring, the corresponding substituted phenylalanine derivative is used as the starting amino acid. For substitutions at the C-2 position, a different acyl chloride is used in the initial N-acylation step instead of acetyl chloride. For example, using 4-[(4-bromophenyl)sulfonyl]benzoyl chloride leads to a 2-{4-[(4-bromophenyl)sulfonyl]phenyl} substituent. farmaciajournal.com

The general strategy involves a multi-step sequence:

N-acylation: The selected (potentially substituted) phenylalanine is N-acylated with the desired acyl chloride. farmaciajournal.com

Cyclodehydration: The resulting N-acyl-phenylalanine derivative is then cyclized using a dehydrating agent like ethyl chloroformate/N-methylmorpholine to yield the target substituted 4-benzyl-1,3-oxazol-5(4H)-one. farmaciajournal.com

Catalytic Approaches in Oxazol-5(4H)-one Synthesis

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of chemical transformations. In oxazolone (B7731731) synthesis, catalytic methods are being explored to provide milder reaction conditions and to control stereochemistry.

While many catalytic methods, such as those using ZnO or alumina, have been developed for the Erlenmeyer synthesis of unsaturated oxazolones, the application to saturated systems is an area of active development. researchgate.netsphinxsai.com

A significant advancement in the catalytic chemistry of oxazol-5(4H)-ones is their use in dynamic kinetic resolution (DKR). acs.org This process takes advantage of the acidity of the proton at C-4, which allows for easy epimerization. A chiral catalyst can then selectively react with one enantiomer of the racemic oxazolone. Tetrapeptides have been developed as effective catalysts for the alcoholysis of oxazolones, yielding enantiomerically enriched α-amino acid esters. acs.org While this application focuses on the reactivity of the oxazolone rather than its synthesis, the principles of catalyst design could inform the development of new catalytic cyclodehydration methods. The goal would be to perform a catalytic, enantioselective cyclization of the N-acyl-amino acid precursor directly.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-acetyl-L-phenylalanine |

| Ethyl chloroformate |

| 4-Methylmorpholine |

| Dichloromethane |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) |

| N,N-diethylaniline |

| 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one |

| 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid |

| 4-[(4-bromophenyl)sulfonyl]benzoyl chloride |

| Acetic anhydride |

| Phenylalanine |

| Acetic acid |

This table is interactive. You can sort and filter the data.

Acid and Base Catalysis in Oxazol-5(4H)-one Formation

The classical and most widely used method for synthesizing 4-substituted-2-alkyloxazol-5(4H)-ones is the Erlenmeyer-Plöchl reaction. researchgate.netnih.gov This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride and a weak base like sodium acetate (B1210297). nih.govnih.govjddtonline.info The acetic anhydride serves as both the solvent and a dehydrating agent, while sodium acetate acts as the base catalyst. nih.govnih.gov

The mechanism involves the formation of a mixed anhydride between the N-acylglycine and acetic anhydride, which then cyclizes to form the oxazolone ring. The base facilitates the deprotonation of the α-carbon of the N-acylglycine, which then undergoes condensation with the carbonyl compound. researchgate.net For instance, the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is achieved through an Erlenmeyer-Plöchl reaction without additional solvents, yielding up to 97% of the product. researchgate.net

Variations of this method have been developed using different catalysts and conditions. For example, ZnO has been used as a catalyst for the synthesis of 4-arylmethylene-2-phenyl-5(4H)-oxazolones by reacting substituted benzaldehydes with hippuric acid and acetic anhydride. researchgate.net Polyphosphoric acid has also been employed as a catalyst for the condensation of hippuric acid derivatives with benzaldehydes. nih.gov

One-pot syntheses have been developed to streamline the process. A notable example involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for the N-acylation of amino acids with carboxylic acids and subsequent cyclodehydration in aqueous solvents. nih.govresearchgate.net The basicity of the reaction system can be controlled to direct the synthesis towards either the oxazol-5(4H)-one or 5-(triazinyloxy)oxazole derivatives. nih.gov The Vilsmeier reagent has also been utilized for the direct one-pot conversion of carboxylic acids into oxazol-5-ones. researchgate.netresearchgate.net

| Catalyst/Reagent | Reactants | Product | Key Features |

| Acetic Anhydride, Sodium Acetate | N-acylglycine, Aldehyde/Ketone | 4-Substituted-2-alkyloxazol-5(4H)-one | Classical Erlenmeyer-Plöchl reaction. researchgate.netnih.gov |

| ZnO | Substituted benzaldehydes, Hippuric acid, Acetic anhydride | 4-Arylmethylene-2-phenyl-5(4H)-oxazolones | Heterogeneous catalysis. researchgate.net |

| Polyphosphoric Acid | Hippuric acid derivatives, Benzaldehydes | 4-(Substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones | Strong acid catalysis. nih.gov |

| DMT-MM | Amino acids, Carboxylic acids | Oxazol-5(4H)-ones | One-pot synthesis in aqueous media. nih.govresearchgate.net |

| Vilsmeier Reagent | Carboxylic acids | Oxazol-5-ones | One-pot conversion. researchgate.netresearchgate.net |

Metal-Mediated and Organocatalytic Methodologies

In recent years, metal-mediated and organocatalytic methods have emerged as powerful alternatives for the synthesis of oxazol-5(4H)-ones, often offering milder reaction conditions and improved selectivity.

Metal-Mediated Synthesis:

Transition metal catalysts have been employed in various transformations involving oxazolones. Palladium-on-carbon has been used in the hydrogenation of oxazolidinone derivatives. google.com While not a direct synthesis of the oxazolone ring, this demonstrates the compatibility of the ring system with metal-catalyzed reactions. More directly, a palladium-catalyzed formal [5+2] cycloaddition of vinyloxiranes with oxazol-5-(4H)-ones has been reported to produce seven-membered lactones. researchgate.net Ruthenium(III) chloride, along with samarium metal and dodecatungstophosphoric acid, has been used to catalyze the synthesis of 2-phenyl-5(4H)-oxazolones under solvent-free microwave conditions. researchgate.net

Organocatalytic Methodologies:

Organocatalysis has gained significant traction in the synthesis of oxazol-5(4H)-one derivatives due to its operational simplicity and avoidance of toxic metals. Triphenylphosphine has been shown to be an effective organocatalyst for the three-component cyclocondensation of aryl/heteroaryl aldehydes, hydroxylamine (B1172632) hydrochloride, and β-ketoesters to form 4-arylideneisoxazol-5(4H)-ones in water. tandfonline.com Sodium malonate has also been utilized as a dibasic organocatalyst for the synthesis of isoxazol-5(4H)-ones in an aqueous medium at room temperature. niscpr.res.in

The addition of 4-substituted oxazolones to isatin-derived ketimines has been achieved with high diastereoselectivity using an organocatalyst, leading to aminooxindole-oxazolone adducts. researchgate.net Chiral guanidines have been employed as catalysts in the 1,4-addition of 5H-oxazol-4-ones to alkynones. researchgate.net

| Catalyst | Reaction Type | Substrates | Product |

| Palladium-on-Carbon | Hydrogenation | Oxazolidinone derivatives | Reduced products |

| Pd₂(dba)₃·CHCl₃, dppp, K₂CO₃ | [5+2] Cycloaddition | Vinyloxiranes, Oxazol-5-(4H)-ones | Seven-membered lactones researchgate.net |

| RuCl₃, Sm, H₃PW₁₂O₄₀ | Condensation | Hippuric acid, Aldehydes/Ketones | 2-Phenyl-5(4H)-oxazolones researchgate.net |

| Triphenylphosphine | Three-component cyclocondensation | Aldehydes, Hydroxylamine hydrochloride, β-ketoesters | 4-Arylideneisoxazol-5(4H)-ones tandfonline.com |

| Sodium Malonate | Three-component cyclocondensation | Aldehydes, Hydroxylamine hydrochloride, β-ketoesters | Isoxazol-5(4H)-ones niscpr.res.in |

| Chiral Guanidine | 1,4-Addition | 5H-Oxazol-4-ones, Alkynones | Functionalized oxazolones researchgate.net |

Green Chemistry Principles in Oxazol-5(4H)-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of oxazol-5(4H)-ones to reduce environmental impact and improve efficiency. Key approaches include the use of microwave irradiation, solvent-free conditions, and environmentally benign solvents like water.

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully used to accelerate the synthesis of oxazol-5(4H)-one derivatives. researchgate.netorganic-chemistry.orgijpsonline.com For instance, 2-phenyl-5(4H)-oxazolones have been synthesized under solvent-free conditions by irradiating a mixture of hippuric acid and aldehydes or ketones with microwaves in the presence of catalysts like dodecatungstophosphoric acid, samarium metal, or ruthenium(III) chloride. researchgate.net This method significantly reduces reaction times and often improves yields. researchgate.net Another microwave-assisted method involves the [3+2] cycloaddition of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) in isopropanol, where the amount of potassium phosphate (B84403) base can be controlled to selectively yield either 5-substituted oxazoles or 4,5-disubstituted oxazolines. nih.govacs.org

Solvent-Free Synthesis:

Solvent-free or "neat" reaction conditions are a hallmark of green synthesis, as they eliminate the need for potentially hazardous organic solvents. The synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one via an Erlenmeyer-Plöchl reaction can be performed without any additional solvents, achieving a high yield. researchgate.net Ultrasound-assisted solvent-free synthesis of 4-arylidene-2-phenyl-1,3-oxazol-5(4H)-ones has also been reported using a heterogeneous catalyst. researchgate.net

Aqueous and Other Green Solvents:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. niscpr.res.in Several synthetic methods for oxazolone derivatives have been developed in aqueous media. tandfonline.comniscpr.res.insemnan.ac.ir For example, the three-component reaction between aldehydes, β-ketoesters, and hydroxylamine hydrochloride can be carried out in water under natural sunlight to produce 4-arylidene-isoxazole-5(4H)-ones. semnan.ac.ir Gluconic acid aqueous solution has been used as a recyclable medium and catalyst for the Knoevenagel condensation to synthesize 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net

| Green Chemistry Approach | Catalyst/Conditions | Reactants | Product | Key Advantages |

| Microwave-Assisted | RuCl₃, Sm, H₃PW₁₂O₄₀ | Hippuric acid, Aldehydes/Ketones | 2-Phenyl-5(4H)-oxazolones researchgate.net | Rapid reaction, high yield. researchgate.net |

| Microwave-Assisted | K₃PO₄, Isopropanol | Aryl aldehydes, TosMIC | 5-Substituted oxazoles or 4,5-disubstituted oxazolines nih.govacs.org | Controlled selectivity. nih.govacs.org |

| Solvent-Free | Heat | Hippuric acid, Aromatic aldehyde | (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one researchgate.net | No organic solvent, high yield. researchgate.net |

| Ultrasound-Assisted, Solvent-Free | Heterogeneous catalyst | Not specified | 4-Arylidene-2-phenyl-1,3-oxazol-5(4H)-ones researchgate.net | Energy efficient, no solvent. researchgate.net |

| Natural Sunlight, Water | None | Aldehydes, β-ketoesters, Hydroxylamine hydrochloride | 4-Arylidene-isoxazole-5(4H)-ones semnan.ac.ir | Use of renewable energy, green solvent. semnan.ac.ir |

| Gluconic Acid Aqueous Solution | Gluconic acid | Aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | 3,4-Disubstituted isoxazol-5(4H)-ones researchgate.net | Recyclable medium and catalyst. researchgate.net |

Enantioselective Synthesis of Chiral 4-Substituted Oxazol-5(4H)-ones

The development of enantioselective methods for the synthesis of chiral 4-substituted oxazol-5(4H)-ones is of great importance, as these compounds are precursors to enantiomerically enriched α-amino acids. researchgate.netresearchgate.net The key challenge is to control the stereochemistry at the C4 position.

Dynamic kinetic resolution (DKR) of oxazol-5(4H)-ones is a powerful strategy for obtaining enantiomerically enriched α-amino acid derivatives. acs.org This process takes advantage of the acidic nature of the α-proton of the oxazolone, which allows for easy racemization. A chiral catalyst can then selectively react with one enantiomer, leading to a high yield of the desired enantiomer of the product. acs.org Both transition metal complexes and small organic molecules have been developed as catalysts for the DKR of oxazolones. acs.org

Organocatalysis has emerged as a particularly effective approach for the enantioselective functionalization of oxazolones. The first organocatalytic Mannich reaction of 5H-oxazol-4-ones with various aryl- and alkylsulfonimides has been developed, providing chiral α-alkylisoserine derivatives with high enantio- and diastereoselectivity. researchgate.net A chiral squaramide has been used to catalyze the direct C2-addition of 5H-oxazol-4-ones to γ-keto-α,β-unsaturated esters. researchgate.net

Peptides have also been explored as catalysts. A tetrapeptide has been developed that catalyzes the methanolytic DKR of oxazol-5(4H)-ones, affording methyl ester products with high enantiomeric ratios, particularly for oxazolones with benzylic-type substituents. acs.org

More recently, chiral Brønsted acids, such as SPINOL-derived chiral phosphoric acid, have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes, leading to the synthesis of chiral 1,4-benzoxazepines. nih.gov While not a direct synthesis of a simple oxazolone, this highlights the utility of chiral acid catalysis in related heterocyclic systems. Similarly, a chiral Ni(II)-bis(oxazoline) complex has been used for the enantioselective one-pot synthesis of 4H-chromene derivatives. nih.gov

| Catalytic System | Reaction Type | Substrates | Product | Enantioselectivity |

| Tetrapeptide | Dynamic Kinetic Resolution (Methanolysis) | Oxazol-5(4H)-ones | Methyl ester of α-amino acids | Up to 98:2 er acs.org |

| Chiral Squaramide | C2-Addition | 5H-Oxazol-4-ones, γ-keto-α,β-unsaturated esters | Functionalized γ-keto esters researchgate.net | Not specified |

| Organocatalyst | Mannich Reaction | 5H-Oxazol-4-ones, Aryl/Alkylsulfonimides | Chiral α-alkylisoserine derivatives researchgate.net | High enantio- and diastereoselectivity researchgate.net |

| Chiral Ni(II)-bis(oxazoline) complex | One-pot synthesis | ortho-Quinone methides, Dicarbonyls | 4H-Chromene derivatives | Up to 95% ee nih.gov |

| SPINOL-derived chiral phosphoric acid | Enantioselective Desymmetrization | 3-Substituted oxetanes | Chiral 1,4-benzoxazepines | Up to 94% ee nih.gov |

Chemical Reactivity and Transformation Pathways of 4 Benzyl 2 Methyl 1,3 Oxazol 5 4h One

Ring-Opening Reactions of the Oxazol-5(4H)-one Core

The principal transformation pathway for 4-benzyl-2-methyl-1,3-oxazol-5(4H)-one involves the opening of the oxazolone (B7731731) ring. This can be initiated by hydrolysis or by reaction with other nucleophiles, leading to the formation of stable acyclic products.

The hydrolysis of this compound in aqueous solutions has been the subject of detailed kinetic studies. These investigations reveal a complex mechanism involving catalysis by both buffers and hydroxide (B78521) ions, as well as competing chemical processes. researchgate.netnih.gov The ultimate product of hydrolysis under neutral or basic conditions is the corresponding N-acylamino acid. researchgate.net

Kinetic investigations into the hydrolysis of this compound demonstrate that the reaction is subject to catalysis. researchgate.netnih.gov Under both neutral and basic conditions, the rate of hydrolysis is accelerated by the presence of buffer components and by hydroxide ions. researchgate.netnih.gov This indicates that general base and specific base catalysis are operative mechanisms in the ring-opening process. The catalytic role of these species is crucial in facilitating the nucleophilic attack of water or hydroxide on the carbonyl group of the oxazolone ring. researchgate.net

In aqueous solutions, the hydrolysis of this compound does not proceed in isolation. It occurs in competition with a rapid ionization process. researchgate.netnih.gov The C4 proton is relatively acidic, and its removal leads to the formation of a planar enolate anion. researchgate.net This ionization is responsible for the racemization of optically active oxazolones. researchgate.netnih.gov

Kinetic studies have shown that in aqueous media, the rate constants for ionization (leading to racemization) and for the ring-opening hydrolysis are of a similar magnitude. researchgate.netnih.gov This competitive nature implies that any conditions promoting hydrolysis will also likely promote racemization. However, the balance between these two pathways is highly dependent on the solvent. In solvents with lower dielectric constants, such as dioxane, the rate of ionization becomes significantly faster than the rate of ring opening. researchgate.net

The table below presents the rate constants for the hydroxide ion-catalyzed ring-opening and the deprotonation (ionization) for this compound in water.

| Process | Rate Constant (k) |

|---|---|

| Ring Opening (OH⁻ catalyzed) | 1.5 x 10³ dm³ mol⁻¹ s⁻¹ |

| Deprotonation (OH⁻ catalyzed) | 1.2 x 10³ dm³ mol⁻¹ s⁻¹ |

Data sourced from kinetic studies on oxazolone hydrolysis. researchgate.net

Mechanistic studies have provided evidence for a more complex hydrolysis pathway than a simple direct attack on the carbonyl group. An intermediate has been detected that corresponds to a minor reaction pathway. researchgate.netnih.gov This transient species is believed to result from the addition of water across the carbon-nitrogen double bond (C=N) of the oxazolone ring. researchgate.netnih.gov The formation of this intermediate suggests that while the primary reaction pathway involves cleavage of the ester linkage, alternative transformations can occur on the oxazolone core. researchgate.net

The electrophilic nature of the C5 carbonyl carbon makes the oxazolone ring susceptible to attack by a variety of nucleophiles. nih.gov This reactivity is a cornerstone of oxazolone chemistry, allowing for their use as synthons for amino acids and other complex molecules. nih.gov The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the nucleophile attacks the carbonyl group, leading to the opening of the ring and the formation of a stable acyclic derivative.

The reaction of this compound with primary or secondary amines is a characteristic transformation that results in the formation of N-acylamino-amides. This aminolysis reaction involves the nucleophilic attack of the amine on the C5 carbonyl carbon of the oxazolone ring. researchgate.netnih.gov The subsequent cleavage of the acyl-oxygen bond (C5-O1) opens the ring to yield the corresponding amide derivative of the N-acetylated amino acid.

Kinetic studies on the closely related 4-benzylidene-2-methyl-5-oxazolone with various amines show that the reaction mechanism can be complex, with the rate being influenced by the amine concentration and the steric properties of the amine nucleophile. researchgate.net The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to break the endocyclic C-O bond, yielding the final acyclic amide product. This transformation is a valuable method for peptide bond formation and the synthesis of complex amide structures.

Nucleophilic Attack and Formation of Acyclic Derivatives

Formation of N-Acyl-α-amino Acids and Ketones

The oxazolone ring is susceptible to nucleophilic attack, leading to ring cleavage. This reactivity is central to its role as an intermediate in peptide synthesis and for generating amino acid derivatives. The primary transformation in this category is the hydrolysis or alcoholysis of the oxazolone to yield N-acyl-α-amino acids or their corresponding esters.

Under basic or neutral aqueous conditions, the oxazolone ring of this compound can be opened by hydrolysis. rsc.org This reaction proceeds via a nucleophilic attack on the carbonyl carbon (C-5), cleaving the acyl-oxygen bond (C5-O1) to produce an N-acyl-α-amino acid. Kinetic studies have shown that this ring-opening reaction is competitive with the ionization at the C-4 position, which leads to racemization. rsc.org At a high pH (e.g., pH 11), the oxazolone is rapidly converted into a mixture of the ring-opened product and the enolate.

Similarly, alcoholysis can be employed to generate N-acyl-α-amino acid esters. A notable application of this reaction is the dynamic kinetic resolution (DKR) of oxazolones. In this process, a chiral catalyst preferentially facilitates the alcoholysis of one enantiomer of the rapidly racemizing oxazolone. For instance, the methanolytic DKR of oxazolones, including those with benzylic-type substituents, can be catalyzed by specific tetrapeptides to produce the corresponding methyl esters with high enantiomeric excess. acs.org

The general reaction for the formation of N-acyl-α-amino acids and their esters is depicted below:

Figure 1: General scheme of oxazolone ring-opening by hydrolysis (Path A) or alcoholysis (Path B).

Furthermore, the oxazolone ring can be opened by other nucleophiles, such as primary amines. The reaction with aryl amines, for example, leads to the formation of N-acyl-α-amino acid amides, which are also derivatives of N-acyl-α-amino acids. researchgate.net

Reactions Involving the C-4 Position of this compound

The C-4 position of the oxazolone ring is a key center of reactivity, primarily due to the acidity of the attached proton.

Racemization Mechanisms and Kinetics of Optically Active Oxazolones

Optically active 2,4-disubstituted-5(4H)-oxazolones are known to undergo racemization, a process that has been extensively studied due to its implications for peptide synthesis. The racemization of this compound occurs through the removal of the proton at the C-4 chiral center. acs.orgcdnsciencepub.com This deprotonation is typically facilitated by a base and results in the formation of a planar, achiral, and resonance-stabilized enolate intermediate. rsc.org The subsequent non-stereospecific reprotonation of this intermediate leads to a racemic mixture of the (R) and (S) enantiomers.

The mechanism is described as follows:

Deprotonation: A base abstracts the acidic α-proton from the C-4 position. cdnsciencepub.com

Enolate Formation: A planar, pseudoaromatic oxazole (B20620) enol intermediate is formed. acs.org

Reprotonation: The enolate is protonated, which can occur from either face, yielding both enantiomers.

Kinetic studies have provided significant insight into this process.

The racemization is catalyzed by both general bases (buffers) and hydroxide ions. rsc.org

In aqueous solutions, the rate of ionization leading to racemization is comparable to the rate of hydrolytic ring-opening. rsc.org

In solvents with lower dielectric constants, such as organic solvents used in synthesis, the rate of ionization (racemization) is significantly faster than the rate of ring-opening. rsc.org

The reaction in the presence of tertiary amines in aprotic solvents follows pseudo-first-order kinetics. cdnsciencepub.com

The rate of racemization is influenced by the nature of the substituents on the oxazolone ring. Electronic effects of the C-2 substituent and steric effects of the C-4 substituent are key determining factors. cdnsciencepub.com

| Condition | Observation | Reference |

| Aqueous Solution | Ionization (racemization) and ring-opening are competitive. | rsc.org |

| Low Dielectric Solvents | Ionization is much faster than ring-opening. | rsc.org |

| Base Catalysis | Racemization is catalyzed by tertiary amines. | cdnsciencepub.com |

| Substituent Effects | Rate is governed by C-2 electronic and C-4 steric effects. | cdnsciencepub.com |

Table 1: Summary of Kinetic Findings for Oxazolone Racemization.

Enolization and Electrophilic Reactivity at the C-4 Methylene (B1212753) Group

The key to the reactivity at the C-4 position is the process of enolization. The proton at the C-4 position is anomalously acidic for a proton alpha to a carbonyl group, with a pKa value estimated to be around 9. acs.org This acidity facilitates its removal under basic conditions to form the corresponding enolate. acs.org

This enolization is the first step in the racemization mechanism and is also fundamental to the synthetic utility of oxazolones. The formation of the enolate converts the C-4 carbon from an electrophilic center (when part of the C=N bond) or a neutral center into a potent nucleophile. This nucleophilic character at the C-4 position allows for reactions with a variety of electrophiles.

The formation of this pseudoaromatic cyclic enolate involves a significant electronic rearrangement. This enolate is a crucial intermediate, and its formation can be detected as a side-equilibrium under basic conditions during hydrolysis studies. The generation of this nucleophilic center is the basis for various derivatization reactions at the C-4 position.

Derivatization at C-4 (e.g., α-selenation)

Building on the enolization process, the C-4 position of this compound can be derivatized by reacting the enolate intermediate with suitable electrophiles. This allows for the introduction of a wide range of functional groups at this position.

A general scheme for C-4 derivatization is:

Treatment of the oxazolone with a base to generate the C-4 enolate.

Reaction of the nucleophilic enolate with an electrophile (E+).

For example, α-selenation would involve the reaction of the oxazolone enolate with an electrophilic selenium reagent, such as phenylselenyl bromide (PhSeBr). This would result in the formation of a C-Se bond at the C-4 position, yielding 4-benzyl-2-methyl-4-(phenylselanyl)-1,3-oxazol-5(4H)-one. Such reactions are standard transformations for enolates and demonstrate the potential for synthetic modification at this site. This pathway allows for the synthesis of novel α-substituted amino acid precursors.

Ring Rearrangements and Cyclization to Other Heterocycles

In addition to ring-opening, the oxazolone ring can serve as a template for the synthesis of other heterocyclic systems through ring rearrangement and cyclization reactions.

Conversion to Imidazolone (B8795221) Derivatives

A significant transformation of 4-substituted-2-methyloxazol-5(4H)-ones is their conversion into imidazolone (or imidazolinone) derivatives. sphinxsai.comnih.gov This reaction typically proceeds by reacting the oxazolone with a primary amine or a similar nitrogen-based nucleophile.

The generally accepted mechanism for this conversion involves two main steps:

Nucleophilic Ring Opening: A primary amine (R'-NH₂) attacks the C-5 carbonyl of the oxazolone, leading to the cleavage of the ester bond and the formation of an open-chain N-acyl-α-amino acid amide intermediate.

Intramolecular Cyclization: The newly formed amide then undergoes an intramolecular condensation reaction. The terminal amino group attacks the carbonyl of the original N-acyl group, eliminating a molecule of water and forming the five-membered imidazolone ring.

This pathway provides a route to 1,2,4-trisubstituted imidazol-5(4H)-one derivatives. For example, reacting an oxazolone with 4-chloroaniline (B138754) has been reported to yield the corresponding imidazolone. nih.gov This transformation underscores the utility of oxazolones as versatile synthons in heterocyclic chemistry. sphinxsai.comresearchgate.net

Figure 2: General pathway for the conversion of an oxazolone to an imidazolone.

Formation of 1,3-Oxazole Derivatives

One of the key transformations of 4-acyl-substituted oxazol-5(4H)-ones is their conversion into 1,3-oxazole derivatives. This process can be achieved through thermal decarboxylation. When heated, 4-acyloxazol-5(4H)-ones lose carbon dioxide to generate a zwitterionic intermediate, which then rearranges to form the stable aromatic oxazole ring. thieme-connect.de This method provides a direct route to substituted oxazoles, which are significant structural motifs in many biologically active natural products. researchgate.net

The general transformation involves heating the precursor, leading to the expulsion of CO2 and subsequent cyclization to the oxazole product. thieme-connect.de While the specific substrate this compound first needs to be acylated at the 4-position, the resulting 4-acyl-4-benzyl-2-methyl-1,3-oxazol-5(4H)-one can then undergo this transformation. For example, heating 4-benzoyl-2,4-dimethyloxazol-5(4H)-one at 215°C results in an 87% yield of the corresponding 2,4-dimethyl-5-phenyloxazole. thieme-connect.de

Table 1: Synthesis of Oxazoles from 4-Acyloxazol-5(4H)-ones thieme-connect.de

| R¹ | R² | R³ | Product | Yield (%) |

| Me | Me | Ph | 2,4-Dimethyl-5-phenyloxazole | 87 |

| Ph | Me | Me | 5-Methyl-2-phenyl-4-methyloxazole | 95 |

| Ph | Me | Ph | 4-Methyl-2,5-diphenyloxazole | 76 |

| Ph | iPr | Me | 4-Isopropyl-5-methyl-2-phenyloxazole | 91 |

This reactivity highlights the utility of oxazolones as synthons for the construction of the more stable aromatic oxazole core. slideshare.net

Transformations to Furanone Structures

The conversion of oxazolones to furanone structures is a less direct but synthetically valuable pathway. A prominent method involves the Diels-Alder reaction of an oxazole, derived from the oxazolone precursor, with an alkyne. This cycloaddition reaction initially forms an unstable bicyclic adduct which then undergoes a retro-Diels-Alder reaction, expelling a nitrile molecule to yield a substituted furan (B31954). thieme-connect.de

Oxazole Formation: Conversion of the this compound to a corresponding 1,3-oxazole, for instance, through decarboxylation of an acylated derivative. thieme-connect.de

Diels-Alder Cycloaddition: The resulting oxazole acts as a diene in a [4+2] cycloaddition with a suitable dienophile, such as an alkyne. thieme-connect.de

Rearrangement: The bicyclic intermediate rearranges to form the furan ring.

This sequence allows for the transformation of the oxazolone scaffold into a five-membered oxygen heterocycle with a different substitution pattern, demonstrating the synthetic versatility of the starting material. While direct conversion pathways are not extensively documented, this multi-step approach is a recognized route in heterocyclic chemistry.

Synthesis of Thiazolones

4-Benzylidene-2-methyl-1,3-oxazol-5(4H)-one, a derivative formed by the condensation of this compound with benzaldehyde, can be readily converted into the corresponding 4-benzylidene-2-methyl-5(4H)-thiazolone. This transformation is typically achieved by treating the oxazolone with a sulfur-transfer reagent, such as thioacetic acid, in the presence of a base like triethylamine (B128534) (NEt₃). acs.org

The reaction proceeds via a ring-opening and recyclization mechanism where the oxygen atom in the oxazolone ring is replaced by a sulfur atom. This method provides an efficient route to 4-arylidene-5(4H)-thiazolones, which are themselves versatile precursors for various other heterocyclic compounds. acs.org

Table 2: Representative Synthesis of Thiazolones from Oxazolones acs.org

| Oxazolone Precursor | Reagent | Product |

| (Z)-4-Aryliden-2-phenyl-5(4H)-oxazolones | Thioacetic acid, NEt₃ | (Z)-4-Aryliden-2-phenyl-5(4H)-thiazolones |

These resulting thiazolones are stable solids and serve as important building blocks in synthetic organic chemistry. acs.org

Specific Reactivity Profiles of this compound

The unique structural features of this compound and its derivatives, particularly the activated C-4 position and the reactive lactone ring, enable specific and synthetically useful transformations.

Friedel-Crafts Acylation with Aromatic Hydrocarbons utilizing Oxazolones as Precursors

Oxazolones can function as precursors for Friedel-Crafts acylation reactions. masterorganicchemistry.com The reaction mechanism involves the opening of the oxazolone ring to generate a reactive acylating species. In the presence of a Lewis acid, such as aluminum chloride (AlCl₃), the oxazolone can react with an aromatic hydrocarbon (arene) to form an α-acylamino ketone. masterorganicchemistry.comyoutube.com

The process begins with the Lewis acid coordinating to the carbonyl oxygen of the oxazolone, which facilitates ring opening and the formation of an N-acyliminium-like intermediate. This electrophilic species is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the synthesis of an aryl ketone derivative. This reaction provides a method for introducing an α-amino ketone functionality onto an aromatic ring. The exocyclic double bond in derivatives like 4-benzylidene-2-methyl-1,3-oxazol-5(4H)-one offers additional reactive sites, but the core Friedel-Crafts reactivity stems from the ring-opening of the oxazolone moiety itself. nih.gov

Cyclization Reactions for Novel Heterocyclic Architectures

The oxazole nucleus, which can be derived from this compound, is a valuable diene in Diels-Alder reactions, paving the way for the synthesis of novel heterocyclic architectures. thieme-connect.de

A key example is the reaction of an oxazole with an alkene dienophile, which leads to the formation of pyridine (B92270) derivatives. thieme-connect.de This transformation is famously used in the synthesis of Vitamin B6 (pyridoxine). The reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate containing an oxygen bridge. This intermediate then undergoes dehydration to yield the stable aromatic pyridine ring.

Table 3: Diels-Alder Reactions of Oxazoles for Heterocycle Synthesis thieme-connect.de

| Diene | Dienophile | Intermediate | Product |

| 1,3-Oxazole | Alkene | Oxygen-bridged bicyclic adduct | Pyridine |

| 1,3-Oxazole | Alkyne | Oxygen-bridged bicyclic adduct | Furan (via nitrile elimination) |

Furthermore, the exocyclic double bond present in derivatives such as (Z)-4-benzylidene-2-methyloxazol-5(4H)-one is highly reactive and can participate in various cyclization reactions. nih.gov For instance, these compounds can undergo [2+2] photocycloadditions, which lead to the formation of cyclobutane (B1203170) structures, demonstrating another pathway to complex molecular architectures starting from the oxazolone scaffold. acs.org

Spectroscopic and Computational Characterization of 4 Benzyl 2 Methyl 1,3 Oxazol 5 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule.

Data for (Z)-4-Benzylidene-2-methyl-1,3-oxazol-5(4H)-one: The spectrum of the benzylidene analogue is characterized by signals corresponding to the methyl group, the vinylic proton, and the aromatic protons of the phenyl ring. The aromatic protons typically appear as a multiplet in the range of δ 7.0-8.0 ppm. ucsd.edu The vinylic proton (=CH) signal is also found in this downfield region due to the deshielding effects of the aromatic ring and the conjugated system. ucsd.edu The methyl protons (CH₃) appear as a sharp singlet at a more upfield position.

Aromatic Protons (C₆H₅): Expected in the δ 6.5–8.0 ppm region. libretexts.org

Vinylic Proton (=CH-): Expected in the δ 4.5–6.5 ppm range, but can be shifted further downfield by conjugation. libretexts.org

Methyl Protons (CH₃): Typically appear around δ 2.0–2.4 ppm. libretexts.org

Expected Analysis for 4-Benzyl-2-methyl-1,3-oxazol-5(4H)-one: For the target compound, the spectrum would differ significantly at the 4-position. The vinylic proton signal would be replaced by signals for the methine proton (CH) and the diastereotopic methylene (B1212753) protons (CH₂) of the benzyl (B1604629) group.

Aromatic Protons (C₆H₅): A multiplet for the 5 protons of the benzyl group, expected around δ 7.2-7.4 ppm.

Methine Proton (H-4): A signal for the proton at the C4 position of the oxazolone (B7731731) ring. Its chemical shift would likely be a triplet or doublet of doublets around δ 4.5-5.0 ppm.

Methylene Protons (CH₂): Two separate signals for the diastereotopic protons of the benzylic CH₂ group, appearing as a complex multiplet (or two doublets of doublets) likely in the δ 3.0-3.5 ppm range.

Methyl Protons (CH₃): A singlet for the C2-methyl group, expected around δ 2.1-2.3 ppm.

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Data for (Z)-4-Benzylidene-2-methyl-1,3-oxazol-5(4H)-one: The conjugated system in the benzylidene analogue strongly influences the chemical shifts. The carbonyl carbon (C=O) and the imine carbon (C=N) are typically observed far downfield.

Expected Analysis for this compound: The removal of the C4=C exocyclic double bond would cause a significant upfield shift for the C4 carbon.

C5 (Carbonyl): Expected around δ 170-175 ppm.

C2 (Imine): Expected around δ 160-165 ppm.

Aromatic Carbons (C₆H₅): Multiple signals between δ 125-140 ppm.

C4 (Methine): Expected to shift significantly upfield into the δ 50-60 ppm range compared to the benzylidene analogue.

Benzylic Carbon (CH₂): Expected around δ 35-45 ppm.

Methyl Carbon (CH₃): Expected around δ 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Data for (Z)-4-Benzylidene-2-methyl-1,3-oxazol-5(4H)-one: The IR spectrum of the benzylidene analogue has been recorded and shows characteristic absorption bands. nist.gov The most prominent peaks are associated with the carbonyl group and the carbon-nitrogen double bond of the oxazolone ring. In some cases, the carbonyl stretching band may be split due to Fermi resonance. chemguide.co.uk

Expected Analysis for this compound: The IR spectrum of the target compound would be similar but would lack the characteristic peak for the C=C double bond of the benzylidene group and would instead show typical alkane C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in determining the molecular weight and structural features.

Data for (Z)-4-Benzylidene-2-methyl-1,3-oxazol-5(4H)-one: The molecular formula is C₁₁H₉NO₂, corresponding to a molecular weight of approximately 187.19 g/mol . nist.govnih.gov The mass spectrum shows a molecular ion peak (M⁺) at m/z = 187. nist.gov Fragmentation patterns are influenced by the stability of the conjugated system.

Expected Analysis for this compound: The molecular formula is C₁₁H₁₁NO₂, giving a monoisotopic mass of 189.08 g/mol . ucsd.edu The mass spectrum would show a molecular ion peak at m/z = 189. A major fragmentation pathway would likely involve the cleavage of the C4-benzyl bond, which is a common fragmentation for benzylic compounds, to produce a stable benzyl cation or radical. chemguide.co.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are primarily influenced by conjugated systems.

Data for (Z)-4-Benzylidene-2-methyl-1,3-oxazol-5(4H)-one: Due to the extended π-electron system that includes the oxazolone ring, the exocyclic double bond, and the phenyl ring, this compound is expected to absorb light in the UV-A or UV-B region. researchgate.net The electronic transitions are typically of the π → π* type.

X-ray Crystallography: Solid-State Structural Elucidation of Related Oxazolones

While a crystal structure for the specific target compound is not publicly available, analysis of closely related oxazolones provides significant insight into the expected solid-state conformation.

The crystal structure of (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one reveals key structural features applicable to this class of compounds. researchgate.net The oxazolone ring itself is nearly planar. researchgate.net In this analogue, the phenyl ring at the 4-position (via the benzylidene linker) is slightly twisted relative to the oxazolone ring, with a dihedral angle of 5.50(8)°. researchgate.net The conformation around the exocyclic C=C bond is Z. researchgate.net

Similarly, the structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one shows that the oxazole (B20620) and thiophene (B33073) rings are almost coplanar, with dihedral angles between them being very small (2.65° and 4.55° for two independent molecules in the asymmetric unit). nih.gov

In the crystal packing of these related structures, molecules are often linked by C—H···O hydrogen bonds and π–π stacking interactions between aromatic and heterocyclic rings, forming complex three-dimensional architectures. nih.govresearchgate.net For the target compound, this compound, it would be expected that the oxazolone ring retains its planarity. The benzyl group at C4 would have rotational freedom around the C4-CH₂ single bond, leading to various possible conformations in the crystal lattice.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. Theoretical studies, particularly those employing quantum mechanical methods, offer deep insights into the behavior of complex organic molecules like this compound.

Density Functional Theory (DFT) for Molecular and Electronic Structure Determination

Density Functional Theory (DFT) has become a important method for the theoretical analysis of the structural and electronic properties of organic molecules. irjweb.com It offers a balance between computational cost and accuracy, making it well-suited for studying medium-sized molecules like oxazolone derivatives. DFT calculations are frequently used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) surfaces. nih.govresearchgate.netresearchgate.net

In computational studies of oxazolone derivatives, the B3LYP functional with a 6-311G(d,p) basis set is commonly employed to achieve optimized geometries that correlate well with experimental data from techniques like single-crystal X-ray diffraction. nih.govresearchgate.netresearchgate.net For this compound, DFT calculations would predict key bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. The planarity of the oxazolone ring and the orientation of the benzyl and methyl substituents are critical features determined by these calculations.

The electronic properties derived from DFT are crucial for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally implies higher reactivity.

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For an oxazolone, the MEP would typically show negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential in other regions, highlighting sites susceptible to nucleophilic attack. nih.govresearchgate.netresearchgate.net

Table 1: Predicted Molecular and Electronic Properties of Oxazolone Derivatives from DFT Studies

| Parameter | Typical Predicted Value/Observation | Significance |

| Optimized Geometry | Planar oxazolone ring with specific bond lengths and angles | Determines the molecule's shape and steric accessibility |

| HOMO Energy | Relatively high | Indicates electron-donating capability |

| LUMO Energy | Relatively low | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Moderate to small | Suggests potential for chemical reactivity |

| MEP Surface | Negative potential on carbonyl oxygen, positive on ring carbons | Identifies sites for electrophilic and nucleophilic attack |

In Silico Predictions for Reactivity and Transformation Pathways

Computational methods are invaluable for predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, in silico studies can explore several key transformation pathways.

One of the most important reactions of oxazolones is their ring-opening by nucleophiles. nih.gov The general reactivity of the azlactone functionality is well-documented, with the ring readily opened by primary amines, alcohols, and thiols to form N-acyl-alpha-amino acid derivatives. nih.govcapes.gov.briarc.fr Computational studies can model the reaction pathway of nucleophilic attack on the carbonyl carbon, calculating the activation energies and transition state structures to predict the feasibility and kinetics of such reactions. researchgate.net

Tautomerism is another critical aspect of oxazolone chemistry that can be investigated computationally. The keto-enol tautomerism, where a proton migrates from the C4 position to the carbonyl oxygen, can be modeled. acs.org DFT calculations can determine the relative energies of the tautomers and the energy barrier for the interconversion. researchgate.net For many azlactones, the keto form is found to be more stable. acs.org

Furthermore, the stereochemical stability of the chiral center at the C4 position is a crucial consideration, especially in stereoselective synthesis. Oxazolones are known to undergo epimerization (racemization) at this center. Theoretical studies have shown that this process is often base-mediated, proceeding through an enolate intermediate. acs.org Computational modeling of this pathway can reveal the activation barriers and the role of the base catalyst, providing insights that are crucial for controlling the stereochemical outcome of reactions involving these compounds. acs.org

Table 2: Predicted Reactivity and Transformation Pathways for this compound

| Transformation Pathway | Description | Key Computational Insights |

| Nucleophilic Ring-Opening | Reaction with nucleophiles (e.g., amines, alcohols) at the carbonyl carbon, leading to the formation of N-acyl-alpha-amino acid derivatives. nih.govcapes.gov.briarc.fr | Modeling of transition states and activation energies to predict reaction feasibility and regioselectivity. |

| Keto-Enol Tautomerism | Interconversion between the 5(4H)-one (keto) form and the 5-hydroxyoxazole (enol) form. | Calculation of relative tautomer stabilities and the energy barrier for interconversion. The keto form is generally more stable. acs.org |

| Base-Mediated Epimerization | Racemization at the C4 stereocenter, facilitated by a base, proceeding through an enolate intermediate. acs.org | Determination of the reaction pathway and activation barriers, confirming the favorability of this mechanism over simple keto-enol tautomerism for racemization. acs.org |

Biological Activities and Mechanistic Insights of Oxazol 5 4h One Derivatives

Antimicrobial and Antibiofilm Activity Investigations

Derivatives of 4-benzyl-2-methyl-1,3-oxazol-5(4H)-one have demonstrated notable activity against a range of microbial pathogens. These studies are crucial in the search for new therapeutic agents to combat the growing challenge of antimicrobial resistance.

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Research has shown that 4-benzylidene-2-methyl-oxazoline-5-one (BMO) exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of BMO have been determined for several pathogenic strains. For instance, BMO has shown bacteriostatic and bactericidal effects on the majority of the microorganisms it has been tested against.

In a study, the MIC and MBC values of BMO were evaluated against a panel of bacteria. The compound was effective against Staphylococcus aureus ATCC 25923, Micrococcus luteus PTCC 1110, a clinical strain of S. aureus, and Proteus sp. It is particularly noteworthy that clinical isolates of P. aeruginosa and Proteus sp., which showed resistance to the combination antibiotic trimethoprim/sulfamethoxazole (SXT), were sensitive to 4-benzylidene-2-methyl-oxazoline-5-one.

In a broader context of oxazolone (B7731731) derivatives, a series of 5(4H)-oxazolone-based sulfonamides also displayed promising antibacterial activity. nih.gov Compounds with an unsubstituted phenyl group, a 4-methoxy substitution, or a 4-nitro substitution on the benzylidene ring were among the most potent, exhibiting a broad spectrum of activity. nih.gov The substitution pattern on the benzylidene ring has been shown to be a key determinant of antibacterial efficacy. For example, a 3,4,5-trimethoxy substituted derivative of 4-benzylidene-2-phenyloxazol-5(4H)-one was identified as a potent agent against Escherichia coli. researchgate.net

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 0.1 | 0.1 |

| Micrococcus luteus PTCC 1110 | 0.05 | 0.1 |

| Clinical Staphylococcus aureus | 0.1 | 0.2 |

| Proteus sp. | 1.6 | 3.2 |

| Pseudomonas aeruginosa | 3.2 | 6.4 |

| Escherichia coli ATCC 25922 | 3.2 | 6.4 |

Data derived from a study on the antimicrobial activity of BMO.

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored. The compound 4-benzylidene-2-methyl-oxazoline-5-one (BMO) demonstrated antifungal activity against the yeast Candida albicans PTCC 5011, a common human fungal pathogen. The MIC and minimum fungicidal concentration (MFC) for BMO against this strain were both reported to be 0.8 mg/mL.

In studies of other oxazolone derivatives, antifungal activity has been a recurring theme. For instance, certain 5(4H)-oxazolone-based sulfonamides exhibited potent antifungal effects. A derivative with a naphthyl group showed significant activity against Aspergillus niger and Candida albicans, with MIC values of 4 µg/mL and 2 µg/mL, respectively. nih.gov Another derivative with a 4-chloro substitution also displayed moderate antifungal activity against these two fungal species. nih.gov This highlights that structural modifications can be tailored to enhance antifungal potency.

| Compound | Fungal Strain | MIC | MFC |

|---|---|---|---|

| 4-Benzylidene-2-methyl-oxazoline-5-one (BMO) | Candida albicans PTCC 5011 | 0.8 mg/mL | 0.8 mg/mL |

| Oxazolone-sulfonamide with naphthyl group (9h) | Aspergillus niger | 4 µg/mL | Not Reported |

| Oxazolone-sulfonamide with naphthyl group (9h) | Candida albicans | 2 µg/mL | Not Reported |

| Oxazolone-sulfonamide with 4-chloro substitution (9c) | Aspergillus niger | 8 µg/mL | Not Reported |

| Oxazolone-sulfonamide with 4-chloro substitution (9c) | Candida albicans | 4 µg/mL | Not Reported |

Data for BMO from a study on its antimicrobial activity. Data for oxazolone-sulfonamide derivatives from a study on their synthesis and antimicrobial evaluation. nih.gov

Biofilm Inhibition Effects

Bacterial biofilms are a significant concern in clinical settings due to their increased resistance to antimicrobial agents. The ability of 4-benzylidene-2-methyl-oxazoline-5-one (BMO) to inhibit biofilm formation has been investigated. Results indicated that BMO effectively prevents biofilm formation in S. aureus ATCC 25923, M. luteus PTCC 1110, a clinical strain of S. aureus, and Proteus sp. at sub-MIC concentrations. For the Staphylococcus and Micrococcus strains, the biofilm inhibitory concentration was 0.05 mg/mL, while for Proteus sp., it was 1.6 mg/mL.

In Silico Studies on Antimicrobial Mechanism of Action

To understand the molecular basis of the antimicrobial activity of oxazolone derivatives, in silico molecular docking studies have been employed. These computational methods help to predict the interaction of these compounds with specific microbial targets. For instance, docking studies have suggested that some 4-substituted benzylidene-2-(phenoxymethyl) oxazol-5(4H)-ones may exert their antibacterial effect by inhibiting DNA gyrase, an essential bacterial enzyme. researchgate.net

In the context of antifungal activity, in silico studies on 1,3-oxazole derivatives have pointed towards the inhibition of fructose-1,6-bisphosphate aldolase (B8822740) in Candida albicans as a potential mechanism of action. nih.gov Furthermore, docking studies of 1,3,4-oxadiazolyl sulphonamides, which share structural similarities with some oxazolone derivatives, have indicated possible inhibitory activity towards Mur enzymes, which are crucial for bacterial peptidoglycan synthesis. symbiosisonlinepublishing.com These in silico findings provide a rational basis for the observed antimicrobial activities and guide the design of more potent derivatives.

Enzymatic Inhibition and Modulation Studies

Beyond their antimicrobial effects, oxazolone derivatives have been investigated for their ability to inhibit various enzymes, including tyrosinase, which is involved in melanin (B1238610) biosynthesis.

Tyrosinase Inhibitory Properties and Structure-Activity Relationships

A number of oxazolone derivatives have been synthesized and evaluated as inhibitors of tyrosinase. These studies have revealed that the substitutions at the C-2 and C-4 positions of the oxazolone ring are critical for their inhibitory activity. One study reported that a series of seventeen oxazolone derivatives demonstrated excellent in vitro tyrosinase inhibitory properties, with IC50 values ranging from 1.23 to 17.73 µM. nih.gov

The most active compound in this series was (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one, which bears a cinnamoyl residue at the C-4 position and a methyl group at the C-2 position, exhibiting an IC50 value of 1.23 µM. nih.gov This was significantly more potent than the standard inhibitor kojic acid (IC50 = 16.67 µM). nih.gov The structure-activity relationship studies indicated that an extension of conjugation at the C-4 position, along with the nature of the substituent at the C-2 position, plays a pivotal role in the tyrosinase inhibitory activity.

| Compound | IC50 (µM) |

|---|---|

| (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one (7) | 1.23 ± 0.37 |

| Compound 4 | 3.11 ± 0.95 |

| Compound 5 | 3.51 ± 0.25 |

| Compound 6 | 3.23 ± 0.66 |

| Compound 8 | 2.15 ± 0.75 |

| Kojic acid (Standard) | 16.67 ± 0.52 |

| L-mimosine (Standard) | 3.68 ± 0.02 |

Data from a study on oxazolones as new tyrosinase inhibitors. nih.gov

Nitric Oxide Synthase (NOS) Inhibitory Properties

Oxazolone derivatives have been investigated for their potential to inhibit nitric oxide synthase (NOS), an enzyme family responsible for the synthesis of nitric oxide (NO). Overproduction of NO by the inducible NOS isoform (iNOS) is linked to various inflammatory conditions. Consequently, inhibiting iNOS is a key therapeutic strategy.

Research into benzoxazolone derivatives has shown that these compounds can effectively inhibit the over-generation of NO. nih.gov A study focused on disubstituted benzoxazolone derivatives demonstrated their ability to suppress NO production in lipopolysaccharide (LPS)-induced macrophages. nih.gov The mechanism of this inhibition was traced to the direct suppression of iNOS enzyme activity. nih.gov Specifically, compounds with substitutions at the 4, N-position of the benzoxazolone ring showed enhanced potency compared to those with substitution only at the 4-position. nih.gov This suggests that the substitution pattern on the oxazolone core is crucial for its interaction with and inhibition of the iNOS enzyme. nih.gov

The selective inhibition of different NOS isoforms is a significant goal in pharmacology. nih.gov While many inhibitors, such as the amino acid-based N(G)-nitro-L-arginine, show some preference for endothelial (eNOS) and neuronal (nNOS) isoforms, other non-amino acid small molecules have been developed for iNOS selectivity. nih.gov The activity of oxazolone derivatives aligns with the strategy of developing small molecule inhibitors that can target specific isoforms, particularly iNOS, to achieve therapeutic effects without the side effects associated with non-selective NOS inhibition. nih.govnih.gov

Table 1: iNOS Inhibitory Activity of Selected Benzoxazolone Derivatives

| Compound | NO Inhibitory Activity (IC₅₀, µM) | iNOS Inhibitory Activity (IC₅₀, µM) |

|---|---|---|

| 2c | 16.43 | 4.605 |

| 2d | 14.72 | 3.342 |

| 3d | 13.44 | 9.733 |

Data sourced from a study on disubstituted benzoxazolone derivatives. nih.gov

Urease Inhibition Activity

The oxazole (B20620) scaffold has been identified as a promising framework for the development of urease inhibitors. nih.gov Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by bacteria like Helicobacter pylori, leading to conditions such as gastric ulcers. nih.govscispace.com Therefore, inhibiting urease is a valuable therapeutic approach. nih.gov

A study on imidazopyridine-based oxazole derivatives found that several of these compounds exhibited potent urease inhibitory activity, with some being significantly more effective than the standard inhibitor, thiourea. nih.gov The structure-activity relationship (SAR) analysis revealed that the inhibitory potential was enhanced by the presence of substituents capable of forming strong hydrogen bonds (like –OH) or those with a strong electron-withdrawing nature (like -CF₃ and –NO₂). nih.gov Molecular docking studies further illuminated the mechanism, showing that the most active compounds engaged in key interactions, such as pi-pi stacking and hydrogen bonding, with the active site of the urease enzyme. nih.gov

Other heterocyclic structures, such as 1,3,4-oxadiazoles and 1,2,4-triazole-3(4H)-thiones, have also demonstrated significant urease inhibition. nih.govresearchgate.net In one study, a 1,3,4-oxadiazole (B1194373) derivative was found to be 20-fold more active than thiourea. nih.gov For the triazole derivatives, compounds 6d and 6e were identified as more potent inhibitors than thiourea. researchgate.net This broad activity across related heterocyclic systems underscores the potential of nitrogen- and oxygen-containing ring structures to effectively interact with and inhibit the urease enzyme.

Table 2: Urease Inhibitory Activity of Selected Heterocyclic Derivatives

| Compound Class | Compound | Urease Inhibition (IC₅₀, µM) | Standard (Thiourea) (IC₅₀, µM) |

|---|---|---|---|

| Imidazopyridine-Oxazole | 4i | 5.68 ± 1.66 | 21.37 ± 1.76 |

| Imidazopyridine-Oxazole | 4o | 7.11 ± 1.24 | 21.37 ± 1.76 |

| Imidazopyridine-Oxazole | 4g | 9.41 ± 1.19 | 21.37 ± 1.76 |

| 1,2,4-Triazole-3(4H)-thione | 6d | 7.8 ± 0.2 | 21.0 ± 0.1 |

| 1,2,4-Triazole-3(4H)-thione | 6e | 12.4 ± 0.2 | 21.0 ± 0.1 |

Data compiled from studies on imidazopyridine-oxazole and triazole-thione derivatives. nih.govresearchgate.net

Immunomodulatory Properties and Associated Mechanisms

Oxazolone derivatives are recognized for their significant immunomodulatory effects, capable of influencing various cellular immune responses. nih.gov Research has shown that certain oxazolone derivatives can modulate phagocyte chemiluminescence, neutrophil chemotaxis, and T-cell proliferation. nih.gov

In a study investigating a series of eleven oxazolone derivatives, 4-[(E)-(4-nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one (compound 13) was identified as the most potent immunomodulator. nih.gov This compound demonstrated a dose-dependent inhibition of reactive oxygen species (ROS) generation and phytohemagglutinin (PHA)-induced T-cell proliferation. eurekaselect.com The ability to suppress T-cell proliferation is a key mechanism in controlling overactive immune responses.

Mechanistically, oxazolone itself is often used experimentally to induce immune responses, particularly T helper 2 (Th2) type inflammation, which is characteristic of conditions like atopic dermatitis and certain forms of colitis. mdpi.comnih.gov The topical application of oxazolone on skin tissue sensitizes the area, and upon re-exposure, it recruits effector T cells (primarily CD3+, CD4+), leading to inflammation mediated by Th2 cytokines like IL-4 and IL-13. mdpi.com This known pro-inflammatory action of the core oxazolone structure provides a basis for understanding how its derivatives, through various substitutions, can be designed to suppress or modulate these same pathways, thereby acting as immunomodulators. For instance, the inhibition of T-cell proliferation and cytokine production by derivatives like compound 13 represents a direct counteraction to the inflammatory cascade initiated by the core structure. nih.goveurekaselect.com

Antioxidant Activities

Derivatives of oxazol-5(4H)-one have demonstrated notable antioxidant properties, acting as scavengers of free radicals and reactive oxygen species (ROS). nih.gov Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous degenerative diseases. nih.gov

The antioxidant capacity of these heterocyclic compounds is often linked to their chemical structure. frontiersin.org For instance, in 1,3,4-oxadiazole derivatives, the presence of electron-donating groups on the phenyl rings significantly enhances antioxidant activity. frontiersin.org Similarly, for phenolic 1,3,4-oxadiazoles, the participation of both the aromatic rings and the oxadiazole moiety in the resonance stabilization of the resulting phenoxyl radical contributes to their potent DPPH scavenging activity. rsc.org This principle likely extends to oxazolone derivatives, where the electronic properties of the substituents on the benzylidene and phenyl rings dictate their ability to donate electrons or hydrogen atoms to neutralize free radicals.

Table 3: Antioxidant Activity of Selected Oxazolone Derivatives

| Compound | Assay | Concentration | % Inhibition |

|---|---|---|---|

| M3 | DPPH | 40 µg/mL | 88% |

| M5 | DPPH | 40 µg/mL | 85.7% |

| E3 | EROD Activity | 10⁻³ M | 89% |

Data sourced from studies on 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. nih.govjyoungpharm.org

Other Reported Biological Effects (Mechanism-Focused)

Anti-inflammatory Actions

The anti-inflammatory properties of oxazolone derivatives are a significant area of research, with many compounds demonstrating potent activity. nih.gov A primary mechanism underlying this effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of pain and inflammation. nih.gov

A series of novel oxazolone and imidazolone (B8795221) derivatives were designed and synthesized with the aim of developing safer and more potent anti-inflammatory agents. nih.gov Several of these compounds exhibited good anti-inflammatory and analgesic activities, comparable to the reference drug celecoxib. nih.gov The most active compounds, including 3a , 4a , 4c , 4e , and 4f , also showed promising gastric tolerability. nih.gov Molecular docking studies revealed that the scaffold of these derivatives fits within the main hydrophobic channel of both COX isoenzymes. nih.gov The high activity of derivative 4c , in particular, was attributed to an additional alkyl interaction with the side pocket (His75) of the COX-2 enzyme, contributing to its selectivity. nih.gov Other oxazolone derivatives have also been reported to show anti-inflammatory activity, further establishing this class of compounds as promising candidates for treating inflammatory conditions. jddtonline.inforesearchgate.net

Antiviral Properties

Oxazoline (B21484) derivatives, closely related to oxazolones, have emerged as potent inhibitors of various viruses, notably poliovirus. nih.govnih.gov The global effort to eradicate polio has spurred research into new antiviral drugs to manage outbreaks, especially those caused by vaccine-derived polioviruses (VDPVs). nih.gov

A screening of a chemical library identified oxazoline derivatives 5 and 6 as active against poliovirus Sabin strains at submicromolar concentrations. nih.gov Subsequent synthesis and structure-activity relationship (SAR) studies led to the development of derivatives 7 and 11 , which were highly active against poliovirus Sabin 1-3. nih.govnih.gov Compound 11 was particularly potent against a wide range of wild and vaccine-derived polioviruses. nih.gov

Time-of-addition experiments provided insight into the mechanism of action. These studies suggested that compounds 5 and 7 likely act at an early stage of viral replication, possibly by interfering with viral entry, receptor binding, or the conformational changes required for uncoating the viral capsid. nih.gov In contrast, compound 11 was found to be active at the same concentration throughout all stages of viral replication, indicating a different or broader mechanism of action. nih.govnih.gov These findings highlight the potential of the oxazoline/oxazolone scaffold in designing novel antiviral agents that can target different steps in the viral life cycle.

Table 4: List of Mentioned Compounds

| Name | Structure/Class |

|---|---|

| This compound | Core compound of interest |

| 4-[(E)-(4-Nitrophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one | Immunomodulatory oxazolone derivative nih.gov |

| 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one | Class of antioxidant oxazolone derivatives nih.gov |

| 4-benzylidene-2-phenyloxazol-5(4H)-one | Class of antioxidant oxazolone derivatives jyoungpharm.org |

| Imidazopyridine-Oxazole derivatives | Class of urease inhibitors nih.gov |

| 1,3,4-Oxadiazole derivatives | Class of urease inhibitors and antioxidants nih.govfrontiersin.org |

| 1,2,4-Triazole-3(4H)-thione derivatives | Class of urease inhibitors researchgate.net |

| Benzoxazolone derivatives | Class of iNOS inhibitors nih.gov |

| Oxazoline derivatives | Class of antiviral agents nih.govnih.gov |

| Celecoxib | Reference COX-2 inhibitor nih.gov |

| Thiourea | Reference urease inhibitor nih.govnih.gov |

| Ascorbic acid | Reference antioxidant jyoungpharm.org |

| Caffeine | Reference EROD inhibitor nih.gov |

| N(G)-nitro-L-arginine | NOS inhibitor nih.gov |

| Interleukin 4 (IL-4) | Th2 cytokine mdpi.comnih.gov |

Antiangiogenic Properties

The oxazolone scaffold has been identified as a promising structure in the development of therapeutic agents, with research indicating a wide array of pharmacological activities, including antiangiogenic properties. biointerfaceresearch.comnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making antiangiogenic agents a key area of cancer research. mdpi.com

Derivatives of oxazol-5(4H)-one are among the heterocyclic compounds that have been investigated for their ability to inhibit angiogenesis. biointerfaceresearch.comresearchgate.net Studies have shown that certain oxazolone derivatives exhibit antiangiogenic activity, highlighting the potential of this chemical class in cancer therapy. nih.gov For instance, novel bicyclic tetrahydropyrano[3,2-d]oxazolone derivatives have been synthesized and demonstrated potent antiangiogenic activity. researchgate.net Research into related heterocyclic structures, such as 1,3,4-oxadiazole derivatives, has also identified compounds with strong in vivo angiogenesis inhibition. mdpi.com The exploration of oxazolone derivatives as antiangiogenic agents is part of a broader effort to identify new and effective cancer treatments. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Effects of Oxazolone Derivatives

The diverse biological activities of oxazolone derivatives are intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its pharmacological effects and for designing more potent and selective compounds. nih.gov The biological actions of oxazolones are largely determined by the nature and position of substituents on the heterocyclic ring, particularly at the C-2 and C-4 positions. biointerfaceresearch.com

The core oxazolone ring acts as a scaffold, and modifications on this structure can significantly alter its biological profile, which includes anticancer, antimicrobial, anti-inflammatory, and antiangiogenic activities. biointerfaceresearch.comnih.gov The physicochemical properties of the substituents, such as their electronic effects (electron-donating or electron-withdrawing) and steric properties, play a pivotal role in the interaction of these compounds with their biological targets. nih.govacs.org

Influence of Substituents at C-2 and C-4 Positions on Biological Response

The substituents at the C-2 and C-4 positions of the 1,3-oxazol-5(4H)-one ring are primary determinants of the molecule's biological activity. biointerfaceresearch.comresearchgate.net For the specific compound This compound , the key substituents are a methyl group at the C-2 position and a benzyl (B1604629) group at the C-4 position.

Influence of the C-4 Substituent: The C-4 position is another critical site for molecular modification. The activity of oxazolone derivatives is highly dependent on the functional group at this position. biointerfaceresearch.com Many biologically active oxazolones are unsaturated, featuring a benzylidene or other substituted benzylidene group at C-4, which creates an exocyclic double bond. nih.govresearchgate.netnih.gov This unsaturation is often a key feature for certain biological activities. biointerfaceresearch.com For instance, the immunosuppressive effect of one oxazolone derivative was significantly influenced by a substituted exocyclic phenyl group at C-4. biointerfaceresearch.com

In This compound , the C-4 position is saturated and substituted with a benzyl group. This structural feature distinguishes it from the widely studied 4-benzylidene derivatives. The nature of the substituent at C-4, whether it's part of an unsaturated system or a saturated one, profoundly impacts the molecule's three-dimensional shape and its ability to interact with biological targets. For example, in a series of oxazolone derivatives, those with electron-withdrawing groups on the C-4 benzylidene ring showed promising analgesic effects. researchgate.net

The table below summarizes general SAR findings for oxazolone derivatives based on various studies.

| Position | Substituent Type | Influence on Biological Activity |

| C-2 | Phenyl Ring | Considered vital for many medicinal chemistry applications. biointerfaceresearch.comresearchgate.net |

| C-2 | Phenyl with Electron-Donating Groups | Decreases the rate of the oxazolone ring-opening reaction. biointerfaceresearch.comresearchgate.net |

| C-4 | Exocyclic Phenyl Group (unsaturated) | Greatly influences immunosuppressive activity. biointerfaceresearch.com |

| C-4 | Benzylidene with Electron-Withdrawing Groups | Associated with promising analgesic effects. researchgate.net |

| C-4 | Cinnamoyl Residue | Required for tyrosinase inhibitory action. biointerfaceresearch.com |

Applications of 4 Benzyl 2 Methyl 1,3 Oxazol 5 4h One in Organic Synthesis and Medicinal Chemistry

Role as Key Intermediates (Synthons) in Organic Synthesis

The reactivity of the oxazolone (B7731731) ring allows it to be a precursor for numerous acyclic and cyclic structures. The ring can be opened by various nucleophiles, and the C-4 position can be readily functionalized, making it a cornerstone for generating molecular diversity.

Precursors for α-Amino Acids and Peptides

One of the most significant applications of oxazolones is in the synthesis of α-amino acids and their derivatives. researchgate.net The alcoholytic dynamic kinetic resolution (DKR) of 4-substituted-2-phenyloxazol-5(4H)-ones is a well-established method for producing enantiomerically enriched α-amino acid esters. acs.org This process leverages the acidity of the proton at the C-4 position, which allows for easy epimerization through an aromatic oxazole-enol intermediate. A chiral catalyst can then selectively react with one enantiomer, leading to a high yield of the desired chiral amino acid derivative. acs.org